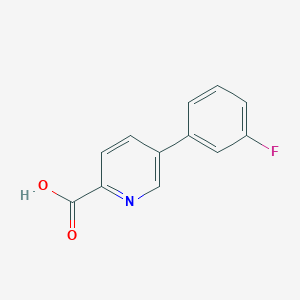

5-(3-Fluorophenyl)picolinic acid

Description

5-(3-Fluorophenyl)picolinic acid (CAS: 1158763-55-3, molecular formula: C₁₂H₈FNO₂) is a fluorinated picolinic acid derivative. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions between 5-bromopicolinic acid and 3-fluorophenyl boronic acid or acetylene derivatives, followed by hydrolysis or functional group modifications .

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDSMZVLNUOPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673419 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-55-3 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and other necessary reagents.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-(3-Fluorophenyl)picolinic acid may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form.

Reduction: Reduction reactions to produce different derivatives.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 5-(3-Fluorophenyl)picolinic acid.

Scientific Research Applications

5-(3-Fluorophenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

Medicine: Potential medicinal applications include its use as a precursor for drug development.

Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of picolinic acid derivatives are highly dependent on the substituent's position and electronic nature. Key analogs include:

Notes:

- Solubility : The 4-methoxyphenyl derivative exhibits higher aqueous solubility than fluorinated analogs due to the polar methoxy group .

- Stability : tert-Butyl substituents (e.g., qy20 in ) reduce stability compared to linear alkyl chains (e.g., qy17) due to steric hindrance .

Antibacterial Efficacy

- 5-(4-Butylphenyl)picolinic acid (qy17) : Demonstrates superior antibacterial activity against Staphylococcus haemolyticus (MIC: 8 µg/mL) compared to 5-(4-(tert-butyl)phenyl)picolinic acid (qy20, MIC: 32 µg/mL), attributed to better solubility and membrane penetration .

- Fluorinated Analogs : 5-(3-Fluorophenyl)picolinic acid shows moderate activity against Gram-positive bacteria, while 5-(4-fluorophenyl) analogs exhibit reduced potency, likely due to altered electronic effects .

Antileishmanial Activity

- 5-(4-Cyanophenyl)picolinic acid: Displays significant activity against Leishmania donovani (IC₅₀: 2.1 µM), outperforming non-fluorinated derivatives by enhancing target binding via the electron-withdrawing cyano group .

Key Research Findings

Substituent Position Matters : 3-Fluorophenyl analogs generally outperform 4-fluorophenyl isomers in antibacterial assays due to optimized steric and electronic interactions with bacterial targets .

Polar Groups Enhance Solubility: Methoxy and cyano substituents improve aqueous solubility, critical for drug bioavailability .

Trifluoromethoxy Groups Improve Stability : The 4-(trifluoromethoxy)phenyl derivative exhibits prolonged half-life in metabolic studies, making it a candidate for prolonged-action therapeutics .

Biological Activity

5-(3-Fluorophenyl)picolinic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-(3-Fluorophenyl)picolinic acid features a picolinic acid backbone with a fluorinated phenyl group at the 5-position. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of 5-(3-Fluorophenyl)picolinic acid is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can influence the compound’s binding affinity to various enzymes and receptors, modulating biological processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors to alter signaling pathways, potentially affecting neurotransmission and other physiological responses.

In Vitro Studies

Recent studies have demonstrated that 5-(3-Fluorophenyl)picolinic acid exhibits significant activity in various in vitro assays. For instance:

- Cell Viability Assays : Research has shown that the compound can affect cell viability in cancer cell lines, indicating potential anti-cancer properties.

- Enzyme Activity : It has been reported to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies

- Neuropharmacology : A study explored the effects of 5-(3-Fluorophenyl)picolinic acid on glutamate receptors, revealing its potential as a modulator for neurological conditions such as schizophrenia. The compound was found to enhance receptor activity under specific conditions, suggesting therapeutic implications for cognitive disorders .

- Herbicide Development : The compound's structural similarity to natural auxins has led researchers to investigate its herbicidal properties. Field trials indicated that it can effectively inhibit the growth of certain weeds, making it a candidate for developing new herbicides .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 5-(3-Fluorophenyl)picolinic acid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.